2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound known for its diverse applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials that require protection from ultraviolet radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Etherification: The benzotriazole intermediate is then subjected to etherification with 4-methylphenol under basic conditions to form 2-(2H-benzotriazol-2-yl)-4-methylphenol.
Acylation: The next step involves the acylation of 2-(2H-benzotriazol-2-yl)-4-methylphenol with chloroacetyl chloride to form 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl chloride.
Amidation: Finally, the acyl chloride is reacted with 2-(4-methoxyphenyl)ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has a wide range of applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in drug formulations that require UV protection.
Industry: Utilized in the production of UV-resistant materials, including plastics, paints, and adhesives.
Mechanism of Action
The compound exerts its effects primarily through its benzotriazole moiety, which absorbs UV radiation and dissipates the energy as heat, thereby protecting the material or system from UV-induced damage. The molecular targets include UV-sensitive chromophores in polymers and biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV stabilizer with similar applications but different structural features.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Similar UV-absorbing properties but with a different substitution pattern on the phenol ring.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of benzotriazole and acetamide functionalities, which provide enhanced UV stability and potential biological activity compared to other benzotriazole derivatives.
This compound’s versatility and effectiveness in various applications make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-17-7-12-23(22(15-17)28-26-20-5-3-4-6-21(20)27-28)31-16-24(29)25-14-13-18-8-10-19(30-2)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,25,29) |
InChI Key |
XIWIVEMPVGJKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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